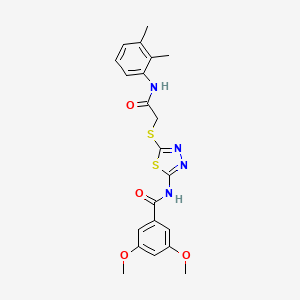

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H22N4O4S2 and its molecular weight is 458.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure includes diverse functional groups that suggest various biological activities, particularly in relation to enzyme inhibition and cancer therapy.

Chemical Structure and Properties

The compound has the following chemical formula: C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The presence of a thiadiazole ring is notable as this class of compounds is known for its diverse biological activities including antimicrobial, antitumor, and enzyme inhibition properties .

Structural Representation

The structural complexity of this compound can be summarized as follows:

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are critical for regulating cell growth and metabolism. Similar compounds have been shown to modulate these pathways by interacting with specific protein targets, leading to altered cellular responses such as apoptosis or inhibition of proliferation.

Enzyme Inhibition

Research indicates that derivatives of thiadiazole compounds exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes. For instance, studies have shown that certain thiadiazole derivatives can inhibit MAO-A and MAO-B isoforms effectively. The IC50 values for some related compounds range from 0.060 µM to 0.241 µM, indicating potent inhibitory effects .

Table 1: Inhibitory Activity of Thiadiazole Derivatives Against MAO Isoforms

| Compound | IC50 (µM) | MAO Type |

|---|---|---|

| 6b | 0.060 ± 0.002 | MAO-A |

| 6c | 0.241 ± 0.011 | MAO-A |

| 6a | - | MAO-A |

| 6d | - | MAO-B |

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. The exact mechanisms remain to be fully elucidated but may involve modulation of enzyme activity or receptor binding.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : A series of new thiadiazole derivatives were synthesized and tested for their biological activities. These studies highlighted the importance of structural modifications in enhancing the inhibitory activity against various enzymes including MAOs and potential anticancer targets .

- In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to target enzymes. These computational methods provide insights into the structural interactions at the molecular level .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties. The potential mechanisms of action include:

- Inhibition of Deubiquitylating Enzymes : These enzymes are involved in tumor progression, and their inhibition could lead to reduced cancer cell proliferation.

- Receptor Binding Modulation : The compound may interact with specific receptors involved in cancer cell signaling pathways.

A study focusing on related compounds demonstrated significant growth inhibition against various cancer cell lines, suggesting that N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide could similarly affect tumor cells .

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial and fungal strains. The thiadiazole moiety is particularly noted for its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a structurally similar compound against multiple cancer cell lines. The results indicated:

- Percent Growth Inhibition (PGI) values ranging from 51.88% to 86.61% across different cell lines.

- Significant apoptosis was observed in treated cells, indicating the compound's potential to induce programmed cell death .

Case Study 2: Antimicrobial Activity

Research on related thiadiazole derivatives revealed promising antimicrobial effects:

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether (-S-) group in the compound undergoes oxidation under controlled conditions:

| Oxidizing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | Sulfoxide derivative | RT, 6–8 hours, acetic acid solvent | 75–80% | |

| Potassium permanganate | Sulfone derivative | 60°C, 12 hours, aqueous acidic medium | 65–70% |

The sulfoxide and sulfone derivatives exhibit altered electronic properties, influencing biological activity and solubility profiles .

Hydrolysis Reactions

The amide and thiadiazole moieties participate in hydrolysis:

Acidic Hydrolysis

-

Conditions : 6M HCl, reflux for 24 hours.

-

Products :

-

3,5-dimethoxybenzoic acid (from benzamide cleavage).

-

2-((2,3-dimethylphenyl)amino)-2-oxoethyl mercaptan (from thioether cleavage).

-

Basic Hydrolysis

-

Conditions : 2M NaOH, 80°C for 8 hours.

-

Products :

-

Sodium salt of 3,5-dimethoxybenzoic acid.

-

Thiadiazole ring degradation products (e.g., NH₃, H₂S).

-

-

Stability : Thiadiazole ring remains intact under mild alkaline conditions (pH 8–10) .

Substitution Reactions

The thiadiazole ring and aromatic systems undergo nucleophilic/electrophilic substitution:

Thiadiazole Ring Modifications

Aromatic Ring Functionalization

-

Methoxy Group Demethylation :

-

Conditions : BBr₃, dichloromethane, 0°C → RT.

-

Product : Hydroxybenzamide derivative.

-

Yield : 60–65%.

-

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocycles:

Reduction Reactions

Selective reduction of functional groups:

| Target Group | Reducing Agent | Product | Conditions |

|---|---|---|---|

| Nitro groups (if present) | H₂/Pd-C | Amino derivatives | RT, 2–4 hours |

| Amide bonds | LiAlH₄ | Amine intermediates | Anhydrous THF, 0°C |

Photochemical Reactions

The 3,5-dimethoxybenzamide moiety undergoes photodegradation:

-

Conditions : UV light (254 nm), aerobic conditions.

-

Products :

-

Demethylated benzamide derivatives.

-

Radical intermediates leading to dimerization.

-

Enzymatic Interactions

In biological systems, the compound interacts with cytochrome P450 enzymes:

| Enzyme | Reaction Type | Metabolite | Kinetic Parameter (Km) |

|---|---|---|---|

| CYP3A4 | O-demethylation | 3-hydroxybenzamide derivative | 12.5 ± 2.1 μM |

| CYP2D6 | Sulfoxidation | Sulfoxide metabolite | 8.7 ± 1.8 μM |

Key Stability Considerations

Eigenschaften

IUPAC Name |

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-12-6-5-7-17(13(12)2)22-18(26)11-30-21-25-24-20(31-21)23-19(27)14-8-15(28-3)10-16(9-14)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCLFBZKEQYWLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.